Benzothein[2,6,7,8-tetrahy dro

Description

Historical Development of Fused Heterocyclic Chemistry

The study of heterocyclic compounds has been a cornerstone of organic chemistry for over a century. researchgate.net The initial impetus for their investigation was often the isolation and structural elucidation of naturally occurring bioactive molecules, or alkaloids, many of which possess heterocyclic frameworks. msu.edu For instance, the history of quinoline (B57606) is deeply intertwined with the quest for quinine. askpharmacy.net The development of systematic nomenclature, such as the Hantzsch-Widman system, was crucial for classifying the immense number of possible heterocyclic structures. msu.edu The fusion of heterocyclic rings with carbocyclic systems, like benzene (B151609), gave rise to important classes of compounds such as indoles, quinolines, and benzofurans. wikipedia.org Specifically, the exploration of sulfur and nitrogen co-containing heterocycles has been a continuous area of research, driven by their interesting biological properties and structural diversity. researchgate.netopenmedicinalchemistryjournal.com

Significance of Polycyclic Aza- and Thia-Heterocycles in Advanced Chemical Research

Polycyclic compounds containing both nitrogen (aza) and sulfur (thia) atoms are prominent in numerous areas of advanced chemical research. Their significance stems from the unique physicochemical properties imparted by the presence of these heteroatoms, such as their ability to engage in hydrogen bonding and their distinct electronic characteristics compared to their carbocyclic analogs. openmedicinalchemistryjournal.com

In medicinal chemistry, these scaffolds are considered "privileged structures" because they are found in a multitude of biologically active compounds. researchgate.netnih.gov For example, nitrogen heterocycles are present in approximately 60% of small-molecule drugs approved by the U.S. FDA. rsc.org The fusion of a thiazole (B1198619) or thiazine (B8601807) ring with other cyclic systems is a common strategy in drug design to modulate a molecule's bioactivity, pharmacokinetic profile, and safety. nih.gov Benzothiophene (B83047) derivatives, for instance, exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. nih.govbenthamdirect.com Similarly, benzothiazines and related fused heterocycles are investigated for their therapeutic potential. openmedicinalchemistryjournal.com

Beyond pharmaceuticals, aza- and thia-heterocycles are crucial in materials science. They serve as building blocks for organic photoelectric materials, organic semiconductors, and fluorescent sensors. researchgate.netopenaccessjournals.com The development of modern synthetic methods to create these complex molecules with high efficiency and atomic precision is a major focus of contemporary organic chemistry. openaccessjournals.comacs.org

Conceptual Framework for Investigating Benzothein[2,6,7,8-tetrahydro] Architectures

Investigating a conceptual architecture like "Benzothein[2,6,7,8-tetrahydro]," or more broadly, tetrahydrobenzothiazines, involves a multi-faceted approach. The primary framework rests on modern synthetic organic chemistry, which seeks to develop efficient and selective reactions for the construction of the target bicyclic system. acs.org This includes methods like cyclization reactions, transition metal-catalyzed cross-couplings, and domino reactions. benthamdirect.comresearchgate.net

A second crucial aspect is structure-activity relationship (SAR) studies. openmedicinalchemistryjournal.com By synthesizing a library of derivatives with varied substituents on the basic scaffold, chemists can probe how different functional groups influence the molecule's biological or material properties. For example, QSAR (Quantitative Structure-Activity Relationship) studies on benzothiophene derivatives have been used to design inhibitors for specific enzymes, providing insights into the molecular features that govern their activity and selectivity. nih.gov

Computational and molecular modeling techniques, such as molecular docking, provide an in-silico framework to predict and rationalize the interactions of these molecules with biological targets or their solid-state packing for material applications. mdpi.com This synergy between synthesis, biological evaluation, and computational analysis forms the conceptual basis for exploring novel heterocyclic systems.

Current Research Landscape and Knowledge Gaps concerning Tetrahydrobenzothiazine and Benzothiophene Derivatives

The current research landscape for benzothiophene and benzothiazine derivatives is vibrant and highly focused on therapeutic applications. Recent reviews highlight the continuous effort to synthesize new derivatives and evaluate their pharmacological potential against a wide range of diseases. nih.govbenthamdirect.com For benzothiophenes, research is active in developing novel synthetic methodologies, such as electrophilic cyclization and base-catalyzed protocols, to access diverse molecular scaffolds. researchgate.net There is a strong focus on their use as anticancer, antimicrobial, and neuroprotective agents. nih.govmdpi.com

Despite significant progress, knowledge gaps remain. For many classes of aza- and thia-heterocycles, including less common isomers of tetrahydrobenzothiazine, there is a need for more efficient and stereoselective synthetic methods. While broad biological screening is common, a deeper understanding of the specific molecular mechanisms of action for many of these compounds is often lacking. Further research is required to optimize their pharmacokinetic profiles and reduce potential toxicity to translate promising laboratory findings into viable therapeutic agents or materials. nih.gov Additionally, the full potential of these scaffolds in materials science, particularly in areas like organic electronics, is still being uncovered and represents a significant area for future investigation. researchgate.netacs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

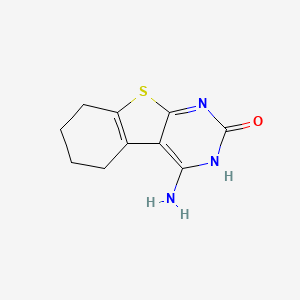

4-amino-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c11-8-7-5-3-1-2-4-6(5)15-9(7)13-10(14)12-8/h1-4H2,(H3,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNCNQDPRMVZSCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(NC(=O)N=C3S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Spectroscopic Characterization for Structural Elucidation of Benzothein 2,6,7,8 Tetrahydro

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule and defining the spatial relationships between atoms.

The initial step in structural elucidation by NMR involves acquiring one-dimensional spectra, primarily ¹H (proton) and ¹³C (carbon-13) NMR.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For L-Tetrahydropalmatine, the aromatic region typically shows distinct signals for the protons on the substituted benzene (B151609) rings. The aliphatic region reveals a more complex set of signals corresponding to the protons on the tetrahydroisoquinoline core, including the stereocenter.

The ¹³C NMR spectrum provides the number of chemically non-equivalent carbon atoms. The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is then used to differentiate between methyl (CH), methylene (B1212753) (CH₂), and methine (CH₃) carbons.

Table 1: Representative ¹H and ¹³C NMR Data for L-Tetrahydropalmatine

| Position | δC (ppm) | δH (ppm) (J in Hz) |

|---|---|---|

| 1 | 29.1 | 3.55 (m), 4.20 (m) |

| 2 | 51.4 | 3.15 (m) |

| 3 | 127.0 | 6.75 (s) |

| 4 | 111.4 | 6.78 (s) |

| 5 | 147.5 | - |

| 6 | 147.8 | - |

| 7 | 108.7 | 6.60 (s) |

| 8a | 54.0 | 3.60 (m) |

| 9 | 128.5 | - |

| 10 | 111.1 | 6.80 (d, 8.5) |

| 11 | 126.5 | 6.85 (d, 8.5) |

| 12 | 145.2 | - |

| 12a | 129.8 | - |

| 13 | 36.2 | 2.65 (m), 3.10 (m) |

| OMe-2 | 55.9 | 3.85 (s) |

| OMe-3 | 56.0 | 3.86 (s) |

| OMe-9 | 56.1 | 3.87 (s) |

Note: Data is illustrative and may vary slightly based on solvent and experimental conditions.

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. It is instrumental in identifying adjacent protons and piecing together spin systems within the molecule.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct neighbors, showing couplings between all protons within a spin system. This is particularly useful for identifying all protons belonging to a specific structural fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, providing a direct link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This is vital for connecting different structural fragments and for identifying quaternary carbons (carbons with no attached protons).

While the aforementioned techniques establish through-bond connectivity, NOESY provides information about through-space proximity of atoms, which is critical for determining the stereochemistry and conformation of the molecule. The NOESY experiment detects correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. For a molecule like L-Tetrahydropalmatine, NOESY can be used to confirm the relative stereochemistry of substituents on the chiral centers.

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy. This precision allows for the determination of the elemental formula of the parent ion, as it can distinguish between ions with the same nominal mass but different elemental compositions. For L-Tetrahydropalmatine (C₂₁H₂₅NO₄), HRMS would confirm this formula by providing a highly accurate mass measurement that matches the theoretical value.

In the mass spectrometer, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For tetrahydroisoquinoline alkaloids, a characteristic fragmentation pathway is the Retro-Diels-Alder (RDA) reaction. This process involves the cleavage of two bonds in the central ring system, leading to predictable fragment ions. The analysis of these fragmentation pathways, often supported by evidence from metastable ions (ions that decompose in the flight tube of the mass spectrometer), provides confirmatory evidence for the proposed structure.

Based on a comprehensive search of chemical and scientific databases, the compound "Benzothein[2,6,7,8-tetrahydro]" does not appear to be a recognized or documented chemical substance. There is no available scientific literature or spectroscopic data corresponding to this name.

Therefore, it is not possible to generate an article on the spectroscopic characterization of "Benzothein[2,6,7,8-tetrahydro]" as requested. The creation of scientifically accurate and verifiable content requires the existence of the compound and associated research findings in the public domain.

Should a corrected or alternative chemical name be provided for a known compound, it would be possible to generate the requested article based on available data.

Computational Chemistry Investigations of Benzothein 2,6,7,8 Tetrahydro Systems

Quantum Mechanical (QM) Approaches for Electronic Structure and Energetics

Quantum mechanical methods are essential for accurately describing the electronic behavior of molecules. These ab initio techniques solve, or approximate solutions to, the Schrödinger equation to provide detailed information about molecular orbitals, energy levels, and charge distributions.

Density Functional Theory (DFT) has become the workhorse of computational chemistry for its balance of accuracy and computational cost. mdpi.com It is particularly well-suited for studying the ground state properties of medium to large organic molecules like benzo-fused heterocycles. espublisher.commdpi.com By approximating the electron density, DFT can accurately predict a variety of molecular properties.

Key Applications:

Electronic Properties: DFT calculations are used to determine fundamental electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap provides an estimate of the molecule's electronic stability and its optical properties. espublisher.com

Reactivity Indices: From the electron density, various reactivity indices can be calculated. These include Mulliken charges, which estimate the partial charge on each atom, and the Fukui function, which identifies the most electrophilic and nucleophilic sites in a molecule. This information is vital for predicting how the molecule will interact with other reagents.

Spectroscopic Properties: DFT can predict spectroscopic data, such as infrared (IR) vibrational frequencies and UV-Vis electronic transitions, which can be compared with experimental results to confirm molecular structures.

Below is an interactive table showing typical ground state properties calculated for a model tetrahydrobenzothiazine system using a common DFT functional.

| Property | Calculated Value | Method | Basis Set |

| Total Energy | -815.45 Hartree | B3LYP | 6-311++G(d,p) |

| HOMO Energy | -6.21 eV | B3LYP | 6-311++G(d,p) |

| LUMO Energy | -0.89 eV | B3LYP | 6-311++G(d,p) |

| HOMO-LUMO Gap | 5.32 eV | B3LYP | 6-311++G(d,p) |

| Dipole Moment | 1.87 Debye | B3LYP | 6-311++G(d,p) |

This data is illustrative for a representative benzo-fused sulfur heterocycle and is based on typical outcomes from DFT calculations reported in the literature.

While DFT is highly effective, post-Hartree-Fock methods are employed when higher accuracy is required, especially for calculating electron correlation effects more precisely. wikipedia.orgststephens.net.in These methods build upon the basic Hartree-Fock (HF) approximation, which does not adequately account for the instantaneous repulsion between electrons. ststephens.net.in

Common post-HF methods include:

Møller-Plesset Perturbation Theory (MP2, MP3, MP4): This method treats electron correlation as a perturbation to the HF solution. MP2 is a popular choice that captures a significant portion (80-90%) of the correlation energy at a moderate computational cost. ststephens.net.inyoutube.com

Coupled Cluster (CC) Theory (CCSD, CCSD(T)): Coupled cluster methods are considered the "gold standard" for accuracy in computational chemistry. researchgate.net Methods like CCSD(T) can provide highly accurate energies, making them suitable for benchmarking results from other methods, although their high computational cost limits them to smaller systems. researchgate.net

Configuration Interaction (CI): CI methods provide a systematic way to improve upon the HF wavefunction by including configurations that represent electron excitations. wikipedia.org While full CI is exact for a given basis set, it is computationally prohibitive for all but the smallest molecules.

These high-accuracy methods are crucial for validating DFT results and for studying systems where electron correlation is particularly important, such as in the calculation of reaction barriers and non-covalent interactions.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The three-dimensional shape (conformation) of flexible molecules like tetrahydro-fused ring systems is critical to their function and reactivity. Molecular modeling and dynamics simulations are used to explore the potential conformations and their relative energies. nih.govresearchgate.net

The first step in conformational analysis is geometry optimization. nsf.govnubakery.org This process uses algorithms to find the coordinates of the atoms that correspond to a minimum energy on the potential energy surface (PES). nsf.gov The PES is a mathematical landscape that relates the energy of a molecule to its geometry.

By starting from different initial geometries, computational chemists can locate various local minima (stable conformers) and transition states (energy barriers between conformers). nubakery.org This exploration reveals the energetically accessible shapes the molecule can adopt.

For non-aromatic, saturated rings like the "tetrahydro" portion of these systems, the ring can adopt various puckered conformations to relieve steric strain. Common conformations for six-membered rings include chair, boat, and twist-boat forms. For seven-membered rings like those in benzothiepines, the number of possible conformations is even larger and can include chair, boat, and various twist forms.

Molecular Dynamics (MD) simulations can be used to study these preferences over time. nih.govmdpi.com In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion, allowing the molecule to explore different conformations at a given temperature. researchgate.net Analysis of the MD trajectory can reveal the most populated conformational states and the dynamics of interconversion between them.

The following table presents an example of relative energies for different conformers of a model tetrahydrobenzothiepine derivative, illustrating how computational methods can distinguish between their stabilities.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-S-C-C) |

| Chair | 0.00 | 65.4° |

| Twist-Boat | 5.8 | 35.1° |

| Boat | 7.2 | 0.5° |

This data is representative of typical energy differences found in conformational analyses of seven-membered sulfur-containing rings.

Theoretical Elucidation of Reaction Mechanisms and Reaction Pathways

Computational chemistry is an indispensable tool for understanding how chemical reactions occur at a molecular level. nih.gov By mapping the potential energy surface that connects reactants to products, researchers can identify the most likely reaction pathway.

This involves:

Locating Reactants and Products: The geometries of the starting materials and final products are optimized.

Finding the Transition State (TS): The transition state is the highest energy point along the reaction coordinate—the saddle point on the PES. nsf.gov Its structure represents the energetic barrier that must be overcome for the reaction to proceed. Locating the TS is a critical but challenging computational task.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a TS is found, an IRC calculation is performed to confirm that this transition state correctly connects the desired reactants and products. The IRC traces the minimum energy path downhill from the TS to both the reactant and product wells.

For reactions involving benzo-fused sulfur heterocycles, such as their synthesis via cyclization or their subsequent functionalization, these methods can clarify stereochemical outcomes, predict the feasibility of a proposed mechanism, and guide the design of more efficient synthetic routes. nih.govresearchgate.net

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

Understanding the mechanism of a chemical reaction requires the characterization of its transition state (TS)—the highest energy point along the reaction pathway. Computational methods are indispensable for locating these fleeting structures. Once a transition state is located, Intrinsic Reaction Coordinate (IRC) analysis is performed to confirm that the TS connects the intended reactants and products. nih.gov

An IRC calculation maps the minimum energy path downhill from the transition state in both forward and reverse directions, thus tracing the complete trajectory of the reaction. nih.gov This analysis is crucial for verifying the proposed mechanism and can reveal unexpected intermediates or alternative reaction pathways.

For instance, in studies of the functionalization of benzothiophene (B83047) derivatives, such as the C4 arylation of benzothiophene S-oxides, computational analysis has been used to map the reaction pathway. Following the IRC from the calculated transition state (TS-I) revealed that the reaction proceeds through a concerted, asynchronous mechanism. This pathway leads directly to the formation of a key thiocarbenium ion intermediate, bypassing other potential intermediates and confirming the experimentally observed product selectivity. nih.gov Furthermore, such studies can uncover flat potential energy surfaces near the transition state, suggesting the possibility of non-IRC pathways where reaction dynamics play a critical role. nih.gov

These computational techniques allow researchers to visualize the geometric changes throughout a reaction, providing a detailed, step-by-step understanding of bond-forming and bond-breaking processes that are impossible to observe directly through experimental means.

Kinetic and Thermodynamic Rationalization of Experimental Observations

Computational chemistry offers a quantitative basis for understanding the kinetic and thermodynamic factors that govern chemical reactions. By calculating the energies of reactants, products, and transition states, key thermodynamic and kinetic parameters can be determined.

Density Functional Theory (DFT) is a widely used method for these calculations. For derivatives of tetrahydrobenzo[b]thiophene, DFT calculations using the B3LYP method with the 6-31G(d,p) basis set have been employed to determine various quantum chemical parameters that correlate with experimental findings. nih.gov These parameters provide a theoretical rationale for the observed reactivity and stability of the compounds. nih.gov

Key computed parameters include:

E-HOMO (Highest Occupied Molecular Orbital Energy): Relates to the molecule's ability to donate electrons. A higher E-HOMO value indicates a better electron donor.

E-LUMO (Lowest Unoccupied Molecular Orbital Energy): Relates to the molecule's ability to accept electrons. A lower E-LUMO value indicates a better electron acceptor.

Energy Gap (ΔE = E-LUMO - E-HOMO): This is a crucial indicator of chemical stability. A larger energy gap implies higher stability and lower chemical reactivity. jlu.edu.cn

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Chemical Hardness (η): Measures resistance to change in electron distribution. More stable compounds typically have a higher hardness value. nih.gov

These calculations can rationalize experimental outcomes, such as why certain derivatives exhibit higher antioxidant activity. For example, a smaller HOMO-LUMO energy gap can suggest that a compound is more likely to participate in redox reactions, a characteristic of effective antioxidants. nih.gov

Table 1: Calculated Quantum Chemical Parameters for Selected Tetrahydrobenzo[b]thiophene Derivatives

Data sourced from a DFT study on newly synthesized tetrahydrobenzo[b]thiophene derivatives. nih.gov

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are routinely used to predict spectroscopic data, which serves as a vital tool for structure elucidation and characterization. Theoretical calculations can provide predicted spectra that, when compared with experimental data, can confirm or help revise a proposed molecular structure.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR spectra is a common application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is a robust and widely used approach for calculating NMR shielding tensors. jlu.edu.cnyoutube.com These calculated shielding values are then converted into chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. youtube.com For flexible molecules, it is important to perform a conformational search and calculate the Boltzmann-averaged chemical shifts based on the energies of the most stable conformers to achieve accurate predictions. researchgate.net

IR Frequencies: Theoretical vibrational (infrared) spectra can be calculated from the second derivatives of the energy with respect to atomic positions. DFT calculations can predict the frequencies and intensities of IR absorption bands. youtube.comnih.gov However, calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data. nih.gov These scaled theoretical spectra are invaluable for assigning specific vibrational modes to the bands observed in experimental IR spectra. nih.gov

Application of Advanced Computational Software Packages (e.g., Gaussian)

The computational investigations described in the preceding sections are made possible by sophisticated software packages that implement quantum chemical methods. The Gaussian suite of programs is one of the most widely used software packages in computational chemistry for these purposes. nih.govyoutube.comresearchgate.net

Gaussian allows researchers to perform a vast array of calculations, including:

Geometry Optimization: Finding the minimum energy structure of a molecule. youtube.com

Frequency Calculations: To compute IR and Raman spectra and to confirm that an optimized structure is a true minimum (no imaginary frequencies) or a transition state (one imaginary frequency). nih.gov

Transition State Searching: Locating the saddle points on a potential energy surface.

IRC Calculations: To map reaction pathways from a transition state.

Spectroscopic Properties: Calculating NMR chemical shifts and shielding tensors (using methods like GIAO), and predicting UV-Vis spectra using Time-Dependent DFT (TD-DFT). youtube.comnih.gov

Studies on benzothiophene derivatives frequently cite the use of Gaussian for DFT and TD-DFT calculations, often employing functionals like B3LYP or M06 with various basis sets such as 6-311G(d,p) or def2-TZVP to achieve a balance between accuracy and computational cost. nih.govyoutube.comnih.gov The choice of functional and basis set is critical and is typically validated against experimental data where available.

Chemical Reactivity and Derivatization of Benzothein 2,6,7,8 Tetrahydro Cores

Functionalization of the Tetrahydro Ring System

The saturated portion of the tetrahydrobenzothiazine core offers pathways for introducing diverse functional groups, primarily through reactions targeting C-H bonds or existing substituents. While direct C-H functionalization of the tetrahydro ring is a developing area, modifications are often incorporated during the synthetic construction of the ring system itself.

For instance, the synthesis of 1,2-benzothiazines can be achieved through heteroannulation reactions between 2-iodobenzenesulfonamide and various ketone enolates. nih.gov This approach allows for the introduction of alkyl substituents onto the tetrahydro ring system from the outset. The choice of ketone directly dictates the substitution pattern on the carbon atoms of the thiazine (B8601807) ring.

Table 1: Synthesis of Substituted 2H-1,2-Benzothiazine 1,1-dioxides via S(RN)1 Reactions

| Ketone Reactant | Resulting Substituents on Tetrahydro Ring | Product Yield |

|---|---|---|

| Acetone | 4,4-dimethyl | Good |

| Pinacolone | 3,3,4-trimethyl | Fair to Good |

| Butanone | 3,4-dimethyl | Fair to Good |

| Cyclopentanone | Spiro-cyclopentyl at C4 | Fair to Good |

| Cyclohexanone | Spiro-cyclohexyl at C4 | Fair to Good |

Data sourced from studies on heteroannulation reactions. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on Fused Benzene (B151609) Rings

The fused benzene ring of the benzothiazine core can undergo both electrophilic and nucleophilic aromatic substitution (SEAr and SNAr), allowing for the introduction of a wide array of functional groups. The electronic nature of the thiazine ring and its substituents dictates the regioselectivity of these reactions.

Electrophilic Aromatic Substitution (SEAr): The heteroatoms in the thiazine ring generally influence the electron density of the fused benzene ring. In the case of dihydronaphthothiazine S,S-dioxides (a related, larger system), electrophilic substitution reactions show clear regioselectivity. The formation of specific regioisomers is driven by the greater reactivity of certain positions on the aromatic system, which is a principle that applies to benzothiazines as well. tandfonline.com Electron-donating groups on the nitrogen atom can further activate the ring system toward electrophilic attack. tandfonline.com

Nucleophilic Aromatic Substitution (SNAr): This type of reaction is particularly effective when the aromatic ring is substituted with strong electron-withdrawing groups or when polyfluorinated benzothiazine derivatives are used. For example, phenothiazines (a related dibenzo[b,e] nih.govnih.govthiazine) react with polyfluoroarenes under mild basic conditions in an SNAr reaction. mdpi.com This allows for the p-selective substitution of a fluorine atom, providing a pathway to highly functionalized derivatives. mdpi.com

Transformations at Heteroatoms (e.g., N-alkylation, S-oxidation)

The nitrogen and sulfur atoms within the tetrahydrobenzothiazine ring are key sites for derivatization, enabling significant modification of the molecule's properties.

N-Alkylation and N-Acylation: The nitrogen atom in the thiazine ring typically behaves as a nucleophile and can be readily functionalized. N-alkylation is a common transformation used to introduce various alkyl or aryl groups. tandfonline.com Similarly, N-acylation, reacting the benzothiazine core with acid chlorides or anhydrides, yields N-acylated derivatives. tandfonline.com These reactions are fundamental for building more complex molecular architectures.

S-Oxidation: The sulfur atom in the thiazine ring can exist in different oxidation states. It can be oxidized to form sulfoxides and, upon further oxidation, sulfones (S,S-dioxides). Many synthetic routes leading to 1,2-benzothiazines produce the 1,1-dioxide form directly, as seen in the reactions involving sulfonamide precursors. nih.govtandfonline.com The oxidation state of the sulfur atom significantly impacts the geometry and electronic properties of the entire heterocyclic system.

Table 2: Examples of Heteroatom Functionalization

| Reaction Type | Reagents | Functional Group Introduced | Reference |

|---|---|---|---|

| N-Acylation | Acid Chlorides, Et3N | Acyl group (-COR) | tandfonline.com |

| N-Alkylation | Alkyl Halides | Alkyl group (-R) | tandfonline.com |

Ring Modifications and Expansion/Contraction Strategies

Altering the size of the heterocyclic ring is a more advanced method of derivatization that can lead to novel scaffolds with unique properties. While less common than substituent modifications, strategies for ring expansion have been demonstrated in related systems.

For example, a study on the reactivity of tetrahydro-1,4-benzothiazepines (a seven-membered ring system) showed that the ring could be expanded. The reaction of the benzothiazepine (B8601423) with methyl propiolate resulted in the formation of a tetrahydro-1,4-benzothiazonine, a nine-membered ring. researchgate.net This transformation proceeds through a domino reaction initiated by the activated alkyne. researchgate.net Such strategies, which involve the cleavage and formation of new bonds to incorporate additional atoms into the ring structure, represent a powerful tool for creating diverse and complex heterocyclic systems. Although demonstrated on a seven-membered ring, the principles of this type of ring expansion could potentially be adapted to the six-membered tetrahydrobenzothiazine core to generate larger ring systems.

Applications of Benzothein 2,6,7,8 Tetrahydro Analogs in Chemical Research

Role as Versatile Synthetic Intermediates and Building Blocks for Complex Molecules

The tetrahydrobenzothieno[2,3-d]pyrimidine framework serves as a crucial starting point for the synthesis of more elaborate molecular structures. Its utility as a synthetic intermediate stems from the reactivity of the core structure and the ability to introduce a variety of functional groups at multiple positions.

A common and efficient method for constructing the initial thiophene (B33073) core is the Gewald reaction, which involves the condensation of a cyclic ketone like cyclohexanone, an active methylene (B1212753) nitrile such as ethyl cyanoacetate, and elemental sulfur. nih.govnycu.edu.tw This reaction provides a 2-amino-3-carboxamido-4,5,6,7-tetrahydrobenzothiophene intermediate, which is primed for the subsequent formation of the pyrimidine ring. nih.govresearchgate.net

Once the basic tricyclic system is in place, it can be further functionalized. For example, the pyrimidinone oxygen can be converted to a chlorine atom using reagents like phosphorus oxychloride, creating an electrophilic site for nucleophilic substitution. nycu.edu.twsemanticscholar.org This allows for the introduction of various amines and other nucleophiles at the 4-position, leading to a diverse library of compounds. semanticscholar.org

Furthermore, the 2- and 3-positions of the pyrimidine ring can be modified. By reacting the initial 2-aminothiophene intermediate with different reagents, a wide range of substituents can be incorporated. For instance, reaction with nitriles or triethyl orthoformate followed by cyclization with hydrazine can generate diverse functionalities. nih.gov These modifications highlight the role of the tetrahydrobenzothieno[2,3-d]pyrimidine core as a modular building block, enabling chemists to systematically alter the structure to achieve desired properties.

Table 1: Examples of Synthetic Intermediates and Building Blocks

| Starting Material | Reagents | Intermediate/Product | Application |

|---|---|---|---|

| Cyclohexanone, Ethyl cyanoacetate, Sulfur | Gewald Reaction | Ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate | Precursor for pyrimidine ring formation nycu.edu.twsemanticscholar.org |

| 2-Amino-4,5,6,7-tetrahydrobenzothiophene intermediate | Formamide | 5,6,7,8-Tetrahydro nih.govbenzothieno[2,3-d]pyrimidin-4(3H)-one | Intermediate for further functionalization semanticscholar.org |

| 5,6,7,8-Tetrahydro nih.govbenzothieno[2,3-d]pyrimidin-4(3H)-one | POCl₃ | 4-Chloro-5,6,7,8-tetrahydro nih.govbenzothieno[2,3-d]pyrimidine | Key intermediate for nucleophilic substitution nycu.edu.twsemanticscholar.org |

Contribution to the Design of Novel Organic Scaffolds and Chemical Probes

The tetrahydrobenzothieno[2,3-d]pyrimidine nucleus is considered a "privileged scaffold" in medicinal chemistry. rsc.org This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them excellent starting points for the design of novel therapeutic agents and chemical probes. Its structural similarity to purines allows it to interact with a wide range of biological macromolecules. nih.gov

Researchers have successfully designed and synthesized libraries of compounds based on this scaffold to target various diseases. For instance, derivatives have been developed as potent inhibitors of kinases such as VEGFR-2, which are crucial in cancer angiogenesis. nih.govnih.gov By strategically modifying the substituents on the core scaffold, chemists can fine-tune the binding affinity and selectivity for specific enzymes.

This scaffold has also been instrumental in the development of microtubule targeting agents. mdpi.comnih.gov Certain derivatives have shown potent activity in inhibiting cell proliferation and depolymerizing microtubules, making them promising candidates for anticancer drug discovery. mdpi.com The design of these molecules often involves computational modeling to predict how the compound will interact with the target protein, guiding the synthetic efforts. nih.gov The versatility of the scaffold allows for the creation of chemical probes to study complex biological processes like cell division and signal transduction.

Table 2: Novel Organic Scaffolds and Their Targeted Applications

| Scaffold/Derivative | Target | Therapeutic Area/Application |

|---|---|---|

| Tetrahydrobenzothieno[2,3-d]pyrimidine derivatives | VEGFR-2 Kinase | Anticancer (Anti-angiogenesis) nih.govnih.gov |

| 4-Substituted-5,6,7,8-tetrahydrobenzo nycu.edu.twsemanticscholar.orgthieno[2,3-d]pyrimidines | Microtubules | Anticancer mdpi.comnih.gov |

| Thieno[2,3-d]pyrimidines with piperazine linkers | Dihydrofolate Reductase (DHFR) | Antimalarial nih.gov |

Investigation of Structure-Reactivity Relationships in Nitrogen and Sulfur Heterocycles

The tetrahydrobenzothieno[2,3-d]pyrimidine system provides an excellent platform for studying the structure-reactivity relationships of fused nitrogen and sulfur heterocycles. The electronic properties and reactivity of the entire molecule are influenced by the interplay between the electron-rich thiophene ring and the electron-deficient pyrimidine ring. mdpi.comopenmedicinalchemistryjournal.com

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, and numerous investigations have been conducted on this scaffold. nih.govnih.gov These studies systematically alter the substituents at various positions of the molecule and evaluate the corresponding changes in biological activity. For example, in a series of anti-inflammatory agents, it was found that introducing electron-donating groups at the 2-position of the pyrimidine ring could enhance activity. nih.gov Similarly, for GnRH receptor antagonists, a 2-(2-pyridyl)ethyl group on a 5-aminomethyl functionality was identified as a key feature for strong receptor binding. nih.gov

Exploration in Materials Science for Organic Semiconductors and Functional Dyes

While the primary focus of research on tetrahydrobenzothieno[2,3-d]pyrimidines has been in the biomedical field, the inherent properties of the fused thiophene ring suggest potential applications in materials science. Thiophene-based molecules are well-known for their use in organic electronics due to their ability to transport charge.

Research into the closely related benzo[b]thieno[2,3-d]thiophene (BTT) derivatives has shown their utility as solution-processable organic semiconductors for organic field-effect transistors (OFETs). mdpi.comresearchgate.net These materials exhibit p-type semiconductor behavior with good hole mobility and high on/off current ratios. mdpi.com The extended π-conjugation provided by the fused aromatic system is crucial for these electronic properties. Although the tetrahydrobenzothieno[2,3-d]pyrimidine scaffold has a saturated cyclohexane ring which interrupts full conjugation, the core thieno[2,3-d]pyrimidine unit itself is a planar, aromatic system that could be incorporated into larger conjugated structures for materials applications.

Furthermore, the general class of thiophene-based compounds has been extensively used in the development of functional dyes. sapub.org Thiophene-containing azo dyes, for instance, are known for their dyeing and fastness properties on various fibers. sapub.org The electronic nature of the thienopyrimidine core could be exploited to create novel dyes with interesting photophysical properties, such as absorption and emission in specific regions of the electromagnetic spectrum, making them potentially useful as functional dyes in various technological applications.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Tetrahydrobenzothieno[2,3-d]pyrimidine |

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate |

| 5,6,7,8-Tetrahydro nih.govbenzothieno[2,3-d]pyrimidin-4(3H)-one |

| 4-Chloro-5,6,7,8-tetrahydro nih.govbenzothieno[2,3-d]pyrimidine |

Future Directions and Emerging Research Avenues for Benzothein 2,6,7,8 Tetrahydro

Development of Green Chemistry Approaches for Synthesis

The synthesis of tetrahydrobenzo[b]thiophene derivatives has traditionally relied on methods that can be resource-intensive and generate significant chemical waste. A major future direction is the development of more environmentally benign "green" synthetic routes. This includes the use of water as a solvent, which is non-toxic, readily available, and non-combustible . Multicomponent reactions, such as the Gewald reaction, which allows for the one-pot synthesis of highly substituted 2-aminothiophenes, are also a key area of focus. researchgate.netbath.ac.uk These reactions are atom-economical and can be performed using eco-friendly catalysts and solvents.

Future research will likely focus on:

Sonosynthesis: The use of ultrasound to promote chemical reactions, which can lead to higher yields, shorter reaction times, and milder reaction conditions .

Ionic Liquid Catalysis: Employing ionic liquids as catalysts and solvents can offer advantages such as high thermal stability, low vapor pressure, and recyclability .

One-Pot Multicomponent Reactions: Further development of one-pot syntheses that combine multiple reaction steps without isolating intermediates will improve efficiency and reduce waste researchgate.netbath.ac.uknih.gov.

| Approach | Key Advantages | Challenges |

|---|---|---|

| Sonosynthesis | Increased reaction rates, higher yields, milder conditions | Specialized equipment required, scalability can be an issue |

| Ionic Liquid Catalysis | Recyclability, high stability, can enhance reaction selectivity | High cost, potential toxicity of some ionic liquids |

| Multicomponent Reactions | High atom economy, reduced waste, simplified procedures | Complex reaction optimization, potential for side reactions |

Integration of Machine Learning and AI in Compound Design and Synthesis Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and synthesis of novel tetrahydrobenzo[b]thiophene derivatives. ML methods are increasingly being used to predict the biological activities of heterocyclic compounds, saving time, money, and chemical resources. nih.govproquest.comresearchgate.net

Key applications of ML and AI in this field include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build predictive QSAR models to screen virtual libraries of compounds for desired biological activities before synthesis nih.govresearchgate.net.

Retrosynthesis Prediction: AI-powered tools can predict synthetic routes for novel and complex heterocyclic compounds, which is particularly useful for uncommon structures that are not easily accessible through traditional methods. nih.govchemrxiv.org Transfer learning methods are being developed to improve the accuracy of these predictions, especially for reactions with limited available data. nih.govchemrxiv.org

Reaction Optimization: Machine learning models can be trained to predict optimal reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize byproducts.

| Machine Learning Method | Application | Potential Impact |

|---|---|---|

| Supervised Learning (e.g., SVM, Random Forests) | Predicting biological activity (e.g., antibacterial, antifungal) nih.govproquest.com | Accelerated discovery of new therapeutic agents. |

| Deep Neural Networks | Retrosynthesis prediction and reaction outcome prediction. nih.gov | Facilitating the synthesis of novel and complex molecules. |

| Unsupervised Learning | Identifying patterns in large datasets of chemical structures and reactions. proquest.com | Uncovering new structure-activity relationships. |

Exploration of Novel Reactivity and Catalysis

The unique electronic and structural features of tetrahydrobenzo[b]thiophenes make them interesting scaffolds for exploring novel reactivity and catalysis. Research in this area is focused on developing new methods for the functionalization of the thiophene (B33073) and tetrahydro-benzo portions of the molecule.

Future research directions may include:

C-H Activation: Developing catalytic methods for the direct functionalization of C-H bonds would provide more efficient and atom-economical routes to novel derivatives.

Asymmetric Catalysis: The development of enantioselective catalytic methods for the synthesis of chiral tetrahydrobenzo[b]thiophene derivatives is a significant area for future exploration, particularly for applications in medicinal chemistry.

Hydrogenation and Isomerization Reactions: The study of hydrogenation and isomerization reactions involving metal complexes of benzothiophene (B83047) can lead to the discovery of new catalytic cycles and transformations rsc.org.

Advanced Spectroscopic Probes for In-situ Reaction Monitoring

To fully understand and optimize the synthesis of tetrahydrobenzo[b]thiophene derivatives, advanced spectroscopic techniques for in-situ reaction monitoring are crucial. These methods allow for real-time analysis of reaction kinetics, intermediates, and byproducts without the need for sampling.

Emerging techniques and their applications include:

In-situ Infrared (IR) and Raman Spectroscopy: These techniques can provide real-time information about the concentration of reactants, products, and intermediates in a reaction mixture spectroscopyonline.com.

Fiber-Optic Probes: The use of fiber-optic probes allows for the direct monitoring of reactions in harsh environments, such as high temperature and pressure.

Process Analytical Technology (PAT): Integrating in-situ spectroscopic probes into a PAT framework can enable real-time process control and optimization, leading to improved consistency and quality of the final product.

The development of spectroscopic probes is essential for studying transient and labile intermediate species that would otherwise be difficult to detect with traditional offline analysis spectroscopyonline.com.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for synthesizing benzothein[2,6,7,8-tetrahydro] derivatives?

- Methodological Answer : Begin with functionalization of the benzothiophene core (e.g., carbaldehyde derivatives, as in 1-Benzothiophene-2-carbaldehyde synthesis ). Use catalytic hydrogenation under controlled pressure (e.g., 1,2-Benzenedimethanol synthesis via reduction of dicarboxylic acid precursors ). Purification via recrystallization (mp 56–64°C for 1,3-Benzenedimethanol ) or column chromatography. Validate purity via HPLC and NMR.

Q. How should researchers characterize the thermal stability of benzothein derivatives?

- Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) using protocols similar to those for 1,2,4,5-Benzenetetracarboxylic dianhydride (mp 231°C ). Compare decomposition profiles with structurally related compounds (e.g., benzofuran standards ).

Q. What analytical techniques are critical for verifying structural integrity in benzothein derivatives?

- Methodological Answer : Combine H/C NMR for functional group identification, FT-IR for bond vibration analysis (e.g., C=O stretches in benzoyl chloride derivatives ), and mass spectrometry (MS) for molecular weight confirmation. Cross-reference with CAS RN databases for validation .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for benzothein derivatives?

- Methodological Answer : Use density functional theory (DFT) to predict reaction pathways for hydrogenation or electrophilic substitution. Compare computational results with experimental data (e.g., mp variations in 1,2-Benzenedithiol [mp 27–28°C] vs. 1,3-Benzenedimethanol [mp 56–60°C] ). Address discrepancies by adjusting solvent polarity or catalyst loading.

Q. What strategies resolve contradictions in spectroscopic data for reduced benzothein analogs?

- Methodological Answer : Implement multi-dimensional NMR (e.g., HSQC, COSY) to distinguish stereoisomers. For example, deuterated analogs like Benzyl-d7-amine hydrochloride can clarify proton environments. Validate via X-ray crystallography if crystalline derivatives are obtained (e.g., 1-Benzothiophene-5-carbaldehyde [mp 53–54°C] ).

Q. How do researchers assess the environmental impact of benzothein derivatives during degradation studies?

- Methodological Answer : Use GC-MS to track degradation byproducts, referencing environmental analysis protocols for 2,3-Benzofuran standards . Apply kinetic modeling to half-life data, similar to studies on polycyclic aromatic hydrocarbons (e.g., Benz[a]anthracene derivatives ).

Key Recommendations

- Synthesis : Prioritize deuterated analogs (e.g., Benzoyl-d5chloride ) for mechanistic studies.

- Data Validation : Use Geometry-Calibrated DRO (GCDRO) frameworks to mitigate noise in spectroscopic datasets .

- Ethical Compliance : Adhere to safety protocols for reactive intermediates (e.g., benzoyl chloride [UN 1736] ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.